Product packaging for Hexadecyl-D33 trimethylammonium bromide(Cat. No.:)

Hexadecyl-D33 trimethylammonium bromide

Cat. No.: B12404124
M. Wt: 397.6 g/mol
InChI Key: LZZYPRNAOMGNLH-SPUUSHFZSA-M
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Description

General Context of Cationic Surfactants in Scientific Inquiry

Cationic surfactants are a class of amphiphilic molecules characterized by a positively charged hydrophilic head group. chembk.com Among the most prominent are quaternary ammonium (B1175870) (QA) compounds, which feature a central nitrogen atom bonded to four alkyl groups, conferring a permanent positive charge. nih.gov This structure is completed by a hydrophobic tail, typically a long hydrocarbon chain. guidechem.com This dual nature—a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail—drives their self-assembly in aqueous solutions into organized structures known as micelles above a certain concentration, termed the critical micelle concentration (CMC). tainstruments.comscielo.br

The unique properties of cationic surfactants have led to their widespread use across numerous scientific and industrial domains. Their positive charge facilitates strong adsorption onto negatively charged surfaces, a property exploited in applications like fabric softeners, hair conditioning products, and as antistatic agents. chembk.comguidechem.com In biotechnology and molecular biology, they are critical components in DNA extraction buffers, where they help to lyse cells and precipitate DNA. chemicalbook.comfishersci.co.uk Furthermore, their ability to disrupt cell membranes makes them effective antimicrobial agents and disinfectants. nih.govguidechem.com In chemical synthesis, they serve as phase-transfer catalysts, facilitating reactions between reagents located in different immiscible phases. rsc.org The versatility and tunable nature of their self-assembly make them fundamental tools for research in colloid and interface science.

Significance of Deuterium (B1214612) Labeling in Investigating Complex Systems

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. In a technique known as isotopic or deuterium labeling, hydrogen atoms at specific positions within a molecule are replaced with deuterium atoms. nih.gov While this substitution results in a minimal change to the molecule's chemical properties and behavior, it has a profound effect on its interaction with neutrons, a key probe in materials science. aps.org Neutrons interact differently with the nuclei of hydrogen and deuterium; specifically, they have vastly different neutron scattering lengths. nist.gov This difference is the foundation of the "contrast variation" method in Small-Angle Neutron Scattering (SANS). nih.govias.ac.in

By selectively deuterating one component of a multi-component system (such as the hydrophobic tail of a surfactant in a micelle), researchers can make that specific part "visible" or "invisible" to neutrons relative to the surrounding solvent (often heavy water, D₂O) and other parts of the assembly. ias.ac.inresearchgate.net This technique allows for the unambiguous determination of the structure, shape, size, and spatial arrangement of individual components within a complex supramolecular structure. nih.govnih.gov

Beyond neutron scattering, deuterium labeling is also invaluable in Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium NMR (²H NMR) provides detailed information about the orientation and dynamics of the C-D bond, allowing scientists to measure parameters like segmental order and mobility within otherwise fluid and disordered systems like membranes and micelles. rsc.orgnih.gov

Hexadecyl-D33 trimethylammonium bromide: Structural Characteristics and Research Utility

This compound is the deuterated analogue of the common cationic surfactant, Hexadecyltrimethylammonium bromide (CTAB). acs.org Its molecular structure consists of three primary parts:

A hydrophilic N,N,N-trimethylammonium head group , which carries a permanent positive charge.

A long, hydrophobic hexadecyl (C16) tail , in which all 33 hydrogen atoms have been replaced by deuterium isotopes. This is denoted by the "-D33" suffix.

A bromide anion (Br⁻) , which acts as the counterion to the positively charged head group.

The specific replacement of the tail's hydrogens with deuterium is a deliberate choice for advanced structural and dynamic studies. This selective labeling allows researchers to isolate and investigate the behavior of the hydrophobic core of the surfactant aggregates. In SANS experiments, using a D₂O solvent allows the environment to be "contrast-matched," effectively making the deuterated tails the dominant source of scattering contrast. This enables precise modeling of the micellar core's dimensions, aggregation number (the number of surfactant molecules per micelle), and geometry. scbt.com

Property Value Source
Chemical Name This compound
Synonym N,N,N-Trimethyl-1-hexadecan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-d33-aminium Bromide ias.ac.in
CAS Number 347841-42-3 ias.ac.in
Molecular Formula C₁₉H₉D₃₃N·Br ias.ac.in
Molecular Weight 397.65 g/mol ias.ac.in
Appearance White powder or solid guidechem.comchemicalbook.com
Solubility Soluble in water and alcohol guidechem.comrsc.org

Overview of Key Academic Research Areas

The unique properties of this compound and similar deuterated surfactants make them invaluable tools in several key areas of academic research, primarily focused on understanding the fundamental principles of self-assembly.

Small-Angle Neutron Scattering (SANS) for Micellar Structure Determination: SANS is a primary technique used to elucidate the structure of surfactant micelles in solution. researchgate.net By using tail-deuterated surfactants like this compound, researchers can precisely determine fundamental micellar parameters. Studies on similar systems, such as mixed micelles of dodecyltrimethylammonium (B156365) bromide (DTAB) and sodium dodecyl sulphate (SDS), demonstrate the power of this approach. In such experiments, deuterating one of the surfactants allows for the determination of the micelle's size, aggregation number, and surface charge, and how these properties change with the addition of other components. nist.gov This methodology is crucial for understanding synergistic effects in mixed surfactant systems and for designing complex fluids with tailored properties. nist.gov The shape of the aggregates, whether spherical, ellipsoidal, or rod-like, can also be resolved. nih.gov

Deuterium NMR for Conformational Order and Dynamics: ²H NMR spectroscopy is a powerful method for probing the local dynamics within a molecular assembly. researchgate.net For a deuterated surfactant, the technique can measure the deuterium order parameter (SCD) for each C-D bond position along the alkyl chain. mdpi.com This parameter quantifies the motional freedom of that specific segment of the hydrophobic tail. A value of SCD = 0 indicates isotropic (completely disordered) motion, while higher values indicate restricted motion and a more ordered state. mdpi.com Typically, in a micelle, the segments of the tail closer to the hydrophilic head group are more ordered and constrained, while the segments near the chain's end in the micelle's core are much more disordered and fluid-like. This provides a detailed, segment-by-segment picture of the packing and dynamics within the micellar core. rsc.org

Thermodynamics of Micellization: Understanding the energetic forces driving micelle formation is a central goal of colloid science. scielo.br Techniques such as Isothermal Titration Calorimetry (ITC) are used to directly measure the enthalpy of micellization for surfactants like CTAB. tainstruments.comrsc.org When combined with measurements of the CMC at different temperatures, a complete thermodynamic profile, including the Gibbs free energy and entropy of micellization, can be determined. wikipedia.org Comparing the behavior of deuterated and non-deuterated surfactants can provide insights into the subtle effects of isotopic substitution on the hydrophobic effect, which is the primary driving force for micellization. sci-hub.se

Research Area Technique Key Findings & Parameters Measured Illustrative Example
Micellar Structure Small-Angle Neutron Scattering (SANS) with Contrast Variation Aggregation Number (Nagg), Fractional Charge (α), Micelle Shape (e.g., spherical, ellipsoidal), Core Radius (Rc) In mixed micelles of cationic (DTAB) and anionic (deuterated SDS) surfactants, adding small amounts of SDS to DTAB dramatically increases Nagg from 55 to 134 and decreases α from 0.28 to 0.08, indicating growth and charge neutralization. nist.gov
Chain Dynamics & Order Deuterium NMR (²H NMR) Segmental Carbon-Deuterium Order Parameter (SCD) Provides SCD values for each deuterated carbon position on the alkyl tail, revealing a gradient of decreasing order (increasing mobility) from the headgroup towards the chain terminus inside the micelle core. rsc.orgmdpi.com
Micellization Energetics Isothermal Titration Calorimetry (ITC), Conductometry Critical Micelle Concentration (CMC), Enthalpy of Micellization (ΔHmic), Entropy of Micellization (ΔSmic) For CTAB, the CMC shows a U-shaped dependence on temperature, with a minimum around 298 K. The micellization process is driven by a large positive entropy change. rsc.org

Mentioned Compounds

Compound Name Abbreviation / Synonym
This compound d-CTAB
Hexadecyltrimethylammonium bromide CTAB, Cetrimonium bromide
Dodecyltrimethylammonium bromide DTAB
Sodium dodecyl sulphate SDS
Heavy Water / Deuterium Oxide D₂O

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H42BrN B12404124 Hexadecyl-D33 trimethylammonium bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H42BrN

Molecular Weight

397.6 g/mol

IUPAC Name

trimethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl)azanium;bromide

InChI

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2;

InChI Key

LZZYPRNAOMGNLH-SPUUSHFZSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)C.[Br-]

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies

Established Routes for Hexadecyltrimethylammonium Bromide Derivatives

The production of standard hexadecyltrimethylammonium bromide and its derivatives relies on robust and well-documented chemical reactions. These methods form the basis from which the synthesis of isotopically labeled versions is adapted.

The most common method for synthesizing quaternary ammonium (B1175870) salts like CTAB is through the quaternization of a tertiary amine, a process often referred to as the Menschutkin reaction. chemicalforums.com In the case of CTAB, this involves the reaction of 1-bromohexadecane (B154569) (cetyl bromide) with trimethylamine (B31210). acs.org

The synthesis is typically carried out by reacting the long-chain alkyl halide with trimethylamine in a suitable solvent, such as an alcohol or dimethylformamide (DMF). chemicalforums.comekb.eg While bubbling trimethylamine gas through an alcoholic solution of n-hexadecyl bromide is a standard procedure for large-scale production, this is less suitable for smaller, semi-micro scale preparations, particularly those involving expensive or radioactive starting materials. bohrium.com

An alternative approach involves starting with hexadecanoic acid, which is first converted to its methyl ester, then reduced to 1-hexadecanol (B1195841) using a reducing agent like lithium aluminum hydride (LAH). The resulting alcohol is subsequently converted to 1-bromohexadecane, which is then reacted with trimethylamine to yield the final quaternary ammonium bromide. bohrium.com

While direct quaternization typically yields a halide salt, derivatives with different counter-ions (anions) can be prepared using ion exchange techniques. This is crucial for applications requiring specific anionic properties. Two primary methods are employed:

Liquid-Liquid Ion Exchange: This method involves mixing a solution of the quaternary ammonium halide (e.g., CTAB) with an aqueous solution containing a salt of the desired new anion, such as a sodium or potassium salt. phasetransfercatalysis.com The efficiency of the exchange depends on the relative affinities of the different anions for the quaternary ammonium cation. For halides, the affinity generally follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. phasetransfercatalysis.com

Anion Exchange Resins: A highly effective and clean method for anion exchange involves the use of solid-phase ion exchange resins. chemicalforums.comnih.gov In this process, a column is packed with a resin that has been pre-loaded with the desired anion (A⁻). A solution of the quaternary ammonium halide is then passed through the column. The halide ions are retained by the resin, and the desired quaternary ammonium salt [NR₄]⁺[A]⁻ is eluted. nih.gov This method is advantageous as it can effectively remove halide impurities to yield a product with high anionic purity. nih.gov The resin itself can be prepared in the desired form by treating a commercially available resin (e.g., in its hydroxide (B78521) or chloride form) with an acid or an ammonium salt of the target anion. chemicalforums.comnih.gov

Specialized Synthesis of Hexadecyl-D33 trimethylammonium bromide

The synthesis of the deuterated analogue, where the 33 hydrogen atoms of the hexadecyl chain are replaced with deuterium (B1214612), requires specialized techniques for isotopic incorporation. This is most effectively achieved by using a perdeuterated precursor.

Creating the perdeuterated C16 chain is the most critical step. General strategies for introducing deuterium into organic molecules include multi-step synthesis from deuterated starting materials or post-synthetic hydrogen-deuterium exchange (HIE). google.com For a long alkyl chain, building the molecule from a deuterated precursor is often more practical than attempting to exchange all 33 protons on a pre-formed chain.

Several methods exist for deuterating the precursor molecules, such as long-chain fatty acids:

Catalytic Exchange: Platinum group metals can catalyze direct deuterium labeling using D₂O as the deuterium source. epj-conferences.org This method can be applied to carboxylic acids to produce deuterated versions. researchgate.net However, achieving full perdeuteration of a long alkyl chain can be challenging and may require harsh conditions or multiple reaction cycles. google.com

De novo Synthesis: A more controlled approach involves a multi-step synthesis starting from a smaller, readily available deuterated building block.

Reduction of Deuterated Precursors: A common and effective strategy begins with a perdeuterated long-chain carboxylic acid, such as perdeuterio-palmitic acid. This acid can be reduced to the corresponding perdeuterated alcohol (Hexadecanol-D34) using a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄). epj-conferences.org This ensures the introduction of deuterium at the C1 position as well. The resulting deuterated alcohol is then converted to the corresponding 1-bromohexadecane-D33. This deuterated alkyl bromide serves as the direct precursor for the final quaternization step with trimethylamine to yield this compound.

Table 1: Research Findings on Deuteration of Amine Precursors epj-conferences.org
CompoundDeuteration MethodDeuteration Ratio (%)Analytical Technique
n-OctanamideCatalytic H/D Exchange with D₂O73% (±0.2%)¹H NMR
1-OctylamineReduction of deuterated n-octanamide with LiAlH₄60% (±0.2%)¹H NMR
1-Octanoic acidHydrolysis of deuterated n-octanamide69% (±0.3%)¹H NMR

The strategies used for radiolabeling with isotopes like Carbon-14 provide a direct parallel for targeted deuterium labeling. A well-documented synthesis of [1-¹⁴C]hexadecyltrimethylammonium bromide illustrates a step-by-step approach that can be adapted for deuterium. bohrium.comepa.gov

The synthesis begins with [1-¹⁴C]hexadecanoic acid. The key steps are:

Esterification: The labeled carboxylic acid is converted to its methyl ester, [1-¹⁴C]methyl hexadecanoate.

Reduction: The ester is reduced to the corresponding alcohol, [1-¹⁴C]hexadecanol, using lithium aluminum hydride (LAH).

Bromination: The alcohol is converted to the alkyl bromide, [1-¹⁴C]hexadecyl bromide.

Quaternization: The final step is the reaction of the labeled bromide with trimethylamine to produce [1-¹⁴C]hexadecyltrimethylammonium bromide. bohrium.com

Table 2: Synthesis of [1-¹⁴C]Hexadecyltrimethylammonium Bromide bohrium.com
StepReactantReagent(s)ProductReported Yield
1[1-¹⁴C]Hexadecanoic acidCH₃OH, H₂SO₄[1-¹⁴C]Methyl hexadecanoateQuantitative
2[1-¹⁴C]Methyl hexadecanoateLiAlH₄ in diethyl ether[1-¹⁴C]Hexadecanol96%
3[1-¹⁴C]HexadecanolPBr₃ in benzene[1-¹⁴C]Hexadecyl bromide90%
4[1-¹⁴C]Hexadecyl bromideTrimethylamine in isopropanol[1-¹⁴C]Hexadecyltrimethylammonium bromide98%

An analogous strategy for producing this compound would involve starting with a perdeuterated C16 acid (perdeuterio-palmitic acid) and following the same reaction sequence. To ensure the highest possible isotopic enrichment, deuterated reagents should be used where applicable, such as using LiAlD₄ instead of LiAlH₄ for the reduction step.

Purification and Isotopic Enrichment Assessment

After synthesis, rigorous purification and characterization are essential to ensure both chemical purity and the desired level of isotopic incorporation.

Purification: Standard techniques for purifying quaternary ammonium salts include precipitation, crystallization, or trituration. chemicalforums.com For instance, the product can often be precipitated from the reaction mixture and then recrystallized from a suitable solvent system to remove unreacted starting materials and byproducts. phasetransfercatalysis.com In cases where halide impurities are a concern, ion exchange chromatography as described previously is an effective purification method. nih.gov

Isotopic Enrichment Assessment: Determining the isotopic purity and the location of the deuterium atoms is a critical final step. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.

¹H NMR: In a highly deuterated compound like this compound, the ¹H NMR spectrum should show a dramatic reduction or complete absence of signals corresponding to the hexadecyl chain protons. The only significant signals would be from the nine protons of the trimethylammonium headgroup. The presence of small residual peaks in the alkyl region can be used to quantify the amount of non-deuterated species. epj-conferences.org

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their presence and providing information about their chemical environment, which verifies the locations of isotopic labeling. epj-conferences.org

Together, these analytical methods provide a comprehensive assessment of the final product's structural integrity and isotopic purity. rsc.org

Advanced Spectroscopic and Scattering Characterization for Structural and Dynamic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for investigating the properties of Hexadecyl-D33 trimethylammonium bromide at a molecular level. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information on molecular structure, conformation, and dynamics. The strategic replacement of protons with deuterium (B1214612) in the hexadecyl chain makes this molecule particularly suited for specific NMR experiments.

Deuterium (²H) NMR is uniquely suited for probing the dynamics of the deuterated alkyl chain in this compound. The deuterium nucleus possesses a spin of 1 and an electric quadrupole moment, which interacts with the local electric field gradient (EFG) at the nucleus. For a C-D bond, this interaction is dominated by the bond's orientation and motion. nih.gov

In an ordered environment, such as a liquid crystalline phase or within a micelle, the rapid but anisotropic motion of the C-D bonds results in a residual, time-averaged quadrupolar interaction. This gives rise to a characteristic "quadrupolar splitting" (ΔνQ) in the ²H NMR spectrum. The magnitude of this splitting is directly proportional to the molecular order parameter, S_CD, which quantifies the degree of motional restriction for a specific C-D bond. oup.com A larger splitting indicates a more ordered and less dynamic segment of the alkyl chain, while a smaller splitting signifies greater motional freedom. oup.com

Studies on similar deuterated surfactants have shown that the order parameter is not uniform along the alkyl chain. researchgate.net There is typically a "plateau" region of relatively constant and high order for the first 8-10 methylene (B1212753) groups closer to the polar headgroup, followed by a progressive decrease in order towards the terminal methyl group. oup.com This gradient of flexibility is a hallmark of surfactant chains in self-assembled structures. By measuring the quadrupolar splittings for each deuterated position, a detailed profile of chain dynamics can be constructed.

Table 1: Representative Carbon-Deuterium Order Parameters (S_CD) for a Hexadecyl Chain in a Micellar Assembly This table presents typical, illustrative data for educational purposes based on findings from related surfactant systems.

Carbon Position (from headgroup)Typical Order Parameter (S_CD)Description of Dynamics
C1 - C80.35 - 0.45Relatively restricted motion, high order (Plateau region)
C9 - C120.25 - 0.34Increasing flexibility, intermediate order
C13 - C150.10 - 0.24Significant motional freedom
C16 (Terminal Methyl)~0.05Highly dynamic, lowest order

The primary advantage of using this compound in proton (¹H) NMR spectroscopy is the elimination of interfering signals from the long alkyl chain. tandfonline.com In a standard ¹H NMR spectrum of non-deuterated CTAB, the signals from the 33 protons of the hexadecyl chain create a large, complex set of overlapping peaks that can obscure other signals of interest. chemicalbook.com

By replacing these protons with deuterium, the C₁₆H₃₃- portion of the molecule becomes "silent" in the ¹H NMR spectrum. This spectral simplification allows for the clear, unobscured observation of proton signals from:

The trimethylammonium headgroup [-N(CH₃)₃].

Any non-deuterated guest molecules solubilized within the micelle.

A protein or peptide interacting with the surfactant. tandfonline.com

This approach is particularly powerful for studying host-guest interactions. For instance, when investigating how a drug molecule is incorporated into a micelle, ¹H NMR can be used to monitor changes in the chemical shifts of the drug's protons and the surfactant's headgroup protons, providing insight into the location and orientation of the guest molecule relative to the micelle's surface. The use of a deuterated detergent is often essential for such studies to reduce spectral crowding and allow for accurate analysis. tandfonline.com

Two-dimensional (2D) correlation spectroscopies are crucial for determining the through-bond and through-space proximity of nuclei, thereby elucidating molecular conformation and intermolecular interactions. For this compound systems, Nuclear Overhauser Effect Spectroscopy (NOESY) is especially valuable.

NOESY detects correlations between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. In a system containing d33-CTAB micelles and a hydrogenated guest molecule, a NOESY experiment can reveal cross-peaks between the protons on the guest molecule and the protons of the surfactant's trimethylammonium headgroup. The presence and intensity of these cross-peaks provide direct evidence of the guest's location and orientation within the micellar structure.

For example, a study using the similar surfactant dodecyltrimethylammonium (B156365) bromide (DTAB) successfully employed NOESY to confirm the location of an anionic dye within the cationic micelles. nih.govresearchgate.net The experiment showed correlations between the dye and the surfactant's headgroup and the first few methylene groups of the alkyl chain, unambiguously placing the dye at the micelle's outer layer. nih.govresearchgate.net This demonstrates the power of correlation spectroscopy to map out the precise architecture of these complex assemblies.

Neutron Scattering Techniques

Neutron scattering is a premier technique for characterizing the structure of matter on the nanometer scale, making it ideal for studying the supramolecular aggregates formed by surfactants. ias.ac.in Unlike X-rays, which scatter from electrons, neutrons scatter from atomic nuclei. A key feature of neutron scattering is that the scattering power of an atom is not dependent on its atomic number and, crucially, hydrogen (¹H) and its isotope deuterium (²H) have very different scattering properties. ornl.gov

Small-Angle Neutron Scattering (SANS) is used to determine the shape, size, and interactions of particles in the range of 1 to 100 nm. ias.ac.in When this compound is dissolved in a solvent above its critical micelle concentration (CMC), it self-assembles into micelles. A SANS experiment involves passing a beam of neutrons through the micellar solution and measuring the intensity of the scattered neutrons as a function of the scattering angle.

The most powerful application of SANS in surfactant science, particularly with isotopically labeled molecules like this compound, is the technique of contrast matching. ias.ac.in The "contrast" in a SANS experiment is determined by the difference in the scattering length densities (SLD) between the scattering particles (the micelles) and the surrounding solvent.

By using mixtures of normal water (H₂O) and heavy water (D₂O), the SLD of the solvent can be continuously tuned to any value between that of pure H₂O and pure D₂O. If the solvent's SLD is adjusted to be identical to the SLD of a component in the system, that component becomes effectively "invisible" to the neutrons. nih.gov

The use of this compound is ideal for such experiments. The deuterated alkyl chain has a significantly different SLD from the hydrogenated trimethylammonium headgroup. This allows for selective contrast-matching experiments:

Matching the Solvent to the Chain: By preparing the solvent in a specific H₂O/D₂O mixture, its SLD can be made equal to that of the deuterated hexadecyl chains. In this "chain-matched" condition, the scattering signal arises only from the hydrogenated headgroups, allowing for precise determination of their arrangement and the micelle's core-shell interface.

Matching the Solvent to the Headgroup: Conversely, the solvent can be adjusted to match the SLD of the headgroups, isolating the scattering from the deuterated chains and providing detailed information on the micelle's core structure.

Matching the Solvent to the Entire Surfactant: It is also possible to prepare a solvent that matches the average SLD of the entire d33-CTAB molecule. Under this condition, the micelles themselves are invisible, and any scattering observed must come from a third, hydrogenated component, such as a solubilized protein or polymer. nih.gov This allows for the direct structural determination of a guest molecule within its host assembly.

Table 2: Principle of SANS Contrast Matching using this compound Illustrative Scattering Length Density (SLD) values are used for demonstration. Actual values depend on molecular volume.

ComponentIllustrative SLD (10⁻⁶ Å⁻²)Experimental ConditionObserved Component
H₂O-0.56Solvent SLD is tuned by mixing H₂O and D₂ODepends on the contrast matching point
D₂O6.34
d33-Alkyl Chain~6.7
H9-Headgroup~1.5
Scenario 1: Solvent SLD ≈ 6.7Solvent matches d33-Alkyl ChainHeadgroup Structure
Scenario 2: Solvent SLD ≈ 1.5Solvent matches H9-HeadgroupAlkyl Chain Core Structure

This selective visibility makes SANS with contrast variation an unparalleled method for resolving the complex structures of multicomponent assemblies involving this compound.

Small-Angle Neutron Scattering (SANS) for Supramolecular Structures

Aggregate Growth Behavior in Solution

The aggregation of Hexadecyl-D33-trimethylammonium bromide in solution is analogous to its hydrogenated counterpart, Hexadecyltrimethylammonium bromide (CTAB). As a cationic surfactant, it self-assembles in aqueous solutions to form micelles when its concentration exceeds the critical micelle concentration (CMC). The primary driving force for this micellization is the entropy gain from the transfer of the hydrophobic deuterated alkyl chains from the aqueous environment to the core of the micelle. researchgate.net

The initial aggregates are typically spherical micelles. As the surfactant concentration increases, a transition from spherical to rod-like or worm-like micelles occurs. researchgate.net This growth is influenced by factors such as temperature, counterion concentration, and the presence of additives. researchgate.netwikipedia.org Studies on the non-deuterated form, CTAB, show that its aggregation number—the average number of surfactant molecules in a single micelle—is approximately 170. sigmaaldrich.com The growth process can be significant, with observations of large particle aggregates, which may be clusters of micelles. sigmaaldrich.com This behavior is crucial in its application as a template for synthesizing mesoporous materials and nanoparticles, where the micellar structures direct the formation of the final product's morphology. wikipedia.orgacs.org

Neutron Diffraction for Ordered Systems and Interfaces

Neutron diffraction is a powerful technique for determining atomic and molecular structures. Unlike X-rays, which scatter from electrons, neutrons scatter from atomic nuclei, making them highly sensitive to isotopes like hydrogen and deuterium. nih.govnih.gov This property is exploited in studies using Hexadecyl-D33-trimethylammonium bromide. By selectively deuterating the surfactant's alkyl chain, researchers can create a strong contrast in the neutron scattering length density compared to other hydrogen-containing components (like water or other molecules) in a system. manchester.ac.uksine2020.eu This "contrast variation" method allows for the unambiguous determination of the surfactant's structure and organization at interfaces and in complex mixtures.

Neutron reflection, a related technique, has been used with chain-deuterated d33-hexadecyltrimethylammonium bromide to precisely determine the structure of its adsorbed monolayer at the air/water interface. manchester.ac.ukmanchester.ac.uk These studies use isotopic labeling to define the relative positions of the hydrocarbon chains, the trimethylammonium headgroups, and the solvent. manchester.ac.uk For instance, research on the adsorption of CTAB onto vermiculite, a type of clay, utilized neutron diffraction and isotopic labeling to determine the interlamellar spacing and the arrangement of the surfactant molecules within the clay layers, confirming that the structure is dictated by the long alkyl chain.

Quasi-Elastic Neutron Scattering (QENS) for Molecular Dynamics

Quasi-Elastic Neutron Scattering (QENS) is an ideal method for investigating low-energy transfer processes, providing insights into diffusive and reorientational motions of molecules on a picosecond to nanosecond timescale. researchgate.netacs.org The technique measures the slight broadening of the neutron energy spectrum that occurs when neutrons exchange small amounts of energy with moving atoms. researchgate.net Due to the exceptionally large incoherent scattering cross-section of hydrogen, QENS is particularly sensitive to hydrogen dynamics. acs.org

In the context of Hexadecyl-D33-trimethylammonium bromide, deuteration of the alkyl chain effectively makes it "invisible" in an incoherent QENS experiment. This allows researchers to isolate and study the dynamics of other hydrogen-containing species, such as water molecules in a hydration shell or co-surfactants, without interference from the much larger surfactant molecule.

Conversely, if one were to study a system with a deuterated solvent (D₂O), the QENS signal would be dominated by the motions of the hydrogen atoms on the surfactant's headgroup (N(CH₃)₃⁺), allowing for a detailed analysis of its localized dynamics. While specific QENS studies on Hexadecyl-D33-trimethylammonium bromide are not widely published, research on analogous deuterated surfactant and ionic liquid systems reveals the power of this technique. researchgate.netresearchgate.net For example, a QENS study on tetra-n-butyl-d36-ammonium bromide hydrate (B1144303) elucidated the fast reorientational motion of water molecules, determining their relaxation times and activation energies for movement. Such studies demonstrate that QENS can precisely characterize the geometry and timescale of molecular motions. researchgate.net

Table 1: Dynamic Parameters from a QENS Study on an Analogous Deuterated Quaternary Ammonium (B1175870) Bromide Hydrate System. researchgate.net
ParameterValuePhysical Significance
Relaxation Time (τ)100–410 psCharacteristic time for water molecule reorientation.
Activation Energy (Ea)10.2 ± 5.8 kJ mol⁻¹Energy barrier for the reorientational motion.
Mean Jump Distance (H atoms)1.5–2.0 ÅAverage distance hydrogen atoms move during reorientation.
Motion TypeLocalizedIndicates that the observed motion is restricted in space.

Vibrational Spectroscopies

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. It is an effective tool for identifying functional groups. In studies of Hexadecyltrimethylammonium bromide (CTAB), FTIR spectra clearly show bands corresponding to the vibrations of the trimethylammonium headgroup and the alkane tail. acs.org

External reflection FTIR has been successfully used to study the adsorption of CTAB at the air-water interface, focusing on the C-H stretching region for analysis. acs.org Analysis of the spectra can reveal shifts in peak positions that indicate interactions with other molecules or surfaces. For example, a study on the interaction of CTAB with zinc ions showed a distinct shift in the C-Br stretching frequency from 621 cm⁻¹ to 572 cm⁻¹, confirming the interaction between the surfactant and the metal ion.

Table 2: Characteristic FTIR Vibrational Frequencies for Hexadecyltrimethylammonium bromide (CTAB).
Frequency (cm⁻¹)AssignmentFunctional GroupReference
~2918 & ~2850Asymmetric & Symmetric CH₂ StretchAlkyl Chain acs.org
~1470CH₂ ScissoringAlkyl Chain acs.org
~960C-N StretchHeadgroup acs.org
~621C-Br StretchCounterion associated manchester.ac.uk

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, based on the inelastic scattering of monochromatic light. For CTAB, Raman spectra have been used to investigate changes in molecular conformation upon aggregation. researchgate.net The skeletal optical modes of the alkyl chain, found in the 1000-1150 cm⁻¹ region, are particularly sensitive to the trans/gauche conformational ratio. researchgate.net

Studies have shown that the relative intensities of key Raman bands change significantly around the second CMC, which corresponds to the sphere-to-rod transition of the micelles. researchgate.net This observation indicates that the proportion of all-trans chain segments in the CTAB molecules increases as the aggregates grow from spherical to rod-like shapes. researchgate.net Furthermore, Surface-Enhanced Raman Scattering (SERS) has been employed to detect the CMC of CTAB by monitoring spectral changes as the surfactant adsorbs onto silver nanocolloids. researchgate.net Theoretical calculations combined with SERS data have also been used to determine the tilted orientation of CTAB molecules within adsorbed bilayers on gold nanostructures. nih.gov

X-ray Diffraction (XRD) and Electron Microscopy

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure of solid materials. For Hexadecyltrimethylammonium bromide, XRD analysis has provided detailed crystallographic data. These studies reveal the precise arrangement of the surfactant molecules in the solid state, including the unit cell dimensions and space group symmetry. nih.gov Such data is fundamental for understanding the packing behavior of the surfactant molecules.

Table 3: Crystallographic Data for Hexadecyltrimethylammonium bromide (CTAB). nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 2₁ 1
a5.6382 Å
b7.2724 Å
c26.007 Å
α90.00°
β93.778°
γ90.00°

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are used to visualize the morphology of surfactant aggregates directly. While XRD provides atomic-level structural information of crystals, electron microscopy reveals the size and shape of larger self-assembled structures like micelles, vesicles, or the templated materials they help create. For instance, SEM analysis has been used to observe the morphology of silica (B1680970) particles synthesized using CTAB as a surfactant template, showing how the initial tubular rod-shaped micelles guide the final particle structure. acs.org

Wide-Angle X-ray Diffraction (WAXD) for Crystalline Order

Wide-Angle X-ray Diffraction (WAXD) is a fundamental technique for investigating the crystalline structure of materials. It provides information on the arrangement of atoms and molecules within a crystal lattice by analyzing the diffraction pattern of X-rays scattered at wide angles. For the non-deuterated form of the compound, hexadecyltrimethylammonium bromide (CTAB), WAXD studies have revealed characteristic crystalline peaks, often observed around 2θ values of 21-22°, which are attributed to its lamellar structure. nih.gov This indicates a well-ordered arrangement of the surfactant molecules in the solid state.

However, a detailed search of available scientific literature did not yield specific WAXD data for this compound. While the crystal structure of the non-deuterated analogue, CTAB, has been characterized, with determined lattice parameters (a = 5.6382 Å, b = 7.2724 Å, c = 26.007 Å, β = 93.778°), this information cannot be directly extrapolated to the deuterated form. acs.org The substitution of hydrogen with deuterium can lead to geometric changes in hydrogen bonds and alter intermolecular interactions, potentially resulting in different crystal packing and, consequently, a different WAXD pattern. The effect of deuteration on the crystal structure has been observed in other molecular systems, where it can even lead to the emergence of new crystalline phases (isotopic polymorphism).

Interactive Table: Crystal Structure Data for Hexadecyltrimethylammonium Bromide (Non-deuterated)

Property Value
Crystal System Monoclinic
Space Group P 1 21 1
a 5.6382 Å
b 7.2724 Å
c 26.007 Å
α 90.00°
β 93.778°
γ 90.00°

This data pertains to the non-deuterated form of the compound. acs.org

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at the micro- and nanoscale. It provides detailed images of the shape, size, and texture of particles or aggregates. In the context of surfactants like CTAB, SEM is often employed to study the morphology of aggregates they form, or their influence on the morphology of other materials, such as in the synthesis of nanoparticles. For instance, SEM has been used to observe the effect of CTAB on the morphology of zinc oxide (ZnO) nanostructures and in the preparation of samples for observing microorganisms by removing mucilage. nih.govnih.gov

Supramolecular Self Assembly and Nanostructure Formation

Micellar Formation and Critical Micelle Concentration (CMC) Studies

The formation of micelles is a hallmark characteristic of surfactants like Hexadecyl-D33-trimethylammonium bromide. In aqueous solutions, these amphiphilic molecules spontaneously aggregate to form organized structures once a specific concentration, known as the critical micelle concentration (CMC), is reached. Below the CMC, the surfactant exists predominantly as monomers. Above the CMC, the hydrophobic deuterated hexadecyl chains cluster together to form a core that is shielded from the aqueous environment, while the hydrophilic trimethylammonium headgroups form a charged outer corona.

Thermodynamics of Micellization

The enthalpy of micellization (ΔH°m) for CTAB is often found to be negative (exothermic) or slightly positive (endothermic) depending on the temperature and the composition of the medium. researchgate.netresearchgate.net For instance, in a 30% v/v propylene (B89431) glycol-water mixture, the ΔH°m for CTAB was found to be negative across the temperature range of 298.2-310.2 K. core.ac.uk In contrast, studies in pure water have shown that the process is endothermic (ΔH°m > 0). researchgate.net This highlights the sensitivity of thermodynamic parameters to the solvent environment. The relationship between these parameters is governed by the equation:

ΔG°m = ΔH°m - TΔS°m

A linear relationship, known as the enthalpy-entropy compensation effect, has been observed for the micellization of CTAB, indicating a direct correlation between the enthalpic and entropic changes across different conditions. core.ac.ukresearchgate.net

Table 1: Thermodynamic Parameters of Micellization for CTAB in Propylene Glycol-Water (30% v/v) at Different Temperatures

Temperature (K) CMC (mol/L) ΔG°m (kJ/mol) ΔH°m (kJ/mol) ΔS°m (J/mol·K)
298.2 0.00076 -28.9 -11.2 59.3
302.2 0.00080 -29.2 -10.5 61.9
306.2 0.00084 -29.5 -9.8 64.3
310.2 0.00089 -29.8 -9.1 66.7

Data derived from conductivity studies of CTAB in a propylene glycol-water mixture. core.ac.uk

Influence of Environmental Variables on Micelle Geometry

The geometry, size, and CMC of Hexadecyl-D33-trimethylammonium bromide micelles are not static but are highly responsive to changes in their environment.

Temperature: The effect of temperature on the CMC of ionic surfactants like CTAB is typically non-linear, often exhibiting a U-shaped curve. scialert.netmdpi.com Initially, the CMC decreases as the temperature rises to a certain point (around 298 K for CTAB), after which it begins to increase. mdpi.com This minimum in the CMC corresponds to a temperature where the hydrophobic effect is maximal. At lower temperatures, increased hydrophobic hydration hinders aggregation. As the temperature rises, this hydration is reduced, favoring micellization. Beyond the minimum, increased thermal energy and headgroup repulsion dominate, leading to a higher CMC. mdpi.comnih.gov

Ionic Strength: The addition of electrolytes (salts) to a solution of ionic surfactant significantly lowers the CMC and promotes the growth of micelles. The added ions shield the electrostatic repulsion between the charged headgroups of the surfactant molecules in the micelle corona. This reduced repulsion allows the micelles to form at lower concentrations and enables them to grow larger.

pH: The pH of the solution generally has a minimal direct effect on the micellization of quaternary ammonium (B1175870) surfactants like Hexadecyl-D33-trimethylammonium bromide because its positive charge is permanent and not dependent on pH. However, pH can have a profound indirect effect if additives are present whose charge or structure is pH-dependent. For example, in the presence of certain aromatic acids, changes in pH can alter the protonation state of the acid, leading to significant changes in its interaction with the CTAB micelles and inducing morphological transitions from vesicles to rod-like micelles. rsc.org

Aggregation Number and Shape Transitions

The aggregation number (Nagg) is a key parameter that defines the number of surfactant molecules in a single micelle. For CTAB in aqueous solution, spherical micelles formed just above the CMC have an aggregation number of approximately 48. mdpi.com As the surfactant concentration increases, or upon the addition of salts, these spherical micelles can grow and transition into different shapes. researchgate.net

This transition from spherical to spherocylindrical (rod-like) micelles is a well-documented phenomenon. researchgate.netspbu.ru The growth is driven by the reduction of unfavorable hydrocarbon-water contact at the ends of the cylindrical section. These elongated, flexible worm-like micelles can entangle, leading to a dramatic increase in the viscosity of the solution. Further changes in concentration or temperature can lead to even more complex phase behaviors. researchgate.netnih.gov Small-Angle Neutron Scattering (SANS) is a powerful technique to study these transitions, and the use of Hexadecyl-D33-trimethylammonium bromide is particularly advantageous here. By selectively deuterating the hydrophobic tail, contrast matching with the solvent (often a mixture of H₂O and D₂O) can be used to make either the core or the corona of the micelle "invisible" to neutrons, allowing for an unambiguous determination of the shape, size, and aggregation number of the self-assembled structures. nih.gov

Vesicle and Liquid Crystal Formation

Under specific conditions, such as in mixtures with oppositely charged surfactants (catanionic systems) or certain additives, Hexadecyl-D33-trimethylammonium bromide can self-assemble into bilayers that close upon themselves to form vesicles. rsc.orgnih.gov These are hollow, spherical structures that can encapsulate aqueous solutions, making them of interest for applications like drug delivery. For example, in mixtures with the anionic surface-active ionic liquid 1-butyl-3-methylimidazoliumdodecyl sulfate, CTAB forms vesicles that can transition to micelles upon heating. nih.gov

At higher surfactant concentrations, typically above 40-50 wt%, Hexadecyl-D33-trimethylammonium bromide can form various liquid crystalline phases. nih.gov These are states of matter that exhibit properties intermediate between those of a crystalline solid and an isotropic liquid. Common liquid crystal phases for CTAB include the hexagonal phase, where cylindrical micelles are packed in a hexagonal array, and the cubic phase. These ordered structures give the solutions unique rheological and optical properties. For instance, a reversible, temperature-dependent transition from an isotropic solution of micelles to a hexatic liquid crystal phase has been observed for CTAB in the protic ionic liquid ethylammonium (B1618946) nitrate. nih.gov

Templating in Mesoporous Material Synthesis

One of the most significant applications of Hexadecyl-D33-trimethylammonium bromide is its use as a structure-directing agent, or template, in the synthesis of mesoporous materials. The self-assembled surfactant structures act as a scaffold around which inorganic precursors can hydrolyze and condense. Subsequent removal of the organic template, typically by calcination or solvent extraction, leaves behind a solid material with a highly ordered network of uniform pores. acs.orgresearchgate.net

Mechanism of Templating Agent Action

The templating mechanism relies on the electrostatic interactions between the cationic surfactant headgroups and anionic inorganic species in the precursor solution. In the synthesis of mesoporous silica (B1680970) from tetraethyl orthosilicate (B98303) (TEOS), the process generally follows these steps:

Micelle Formation: In the synthesis solution, Hexadecyl-D33-trimethylammonium bromide forms micelles (often cylindrical).

Inorganic Precursor Interaction: Hydrolyzed, negatively charged silicate (B1173343) oligomers are attracted to the positively charged surface of the micelles.

Condensation and Framework Formation: The silicate species condense around the micellar template, forming a rigid inorganic-organic composite structure. researchgate.netelsevier.es

Template Removal: The organic CTAB template is removed by heating the material to high temperatures (calcination), which burns away the surfactant. acs.org

This process results in a mesoporous material with a high surface area and a narrow pore size distribution, where the pore diameter is determined by the size of the original surfactant micelles. elsevier.eswu.ac.th This same principle has been applied to synthesize a variety of mesoporous materials.

Mesoporous γ-Fe₂O₃: Mesoporous maghemite (γ-Fe₂O₃) has been synthesized using CTAB as a template. The interaction between the cationic CTAB and anionic iron precursor species directs the formation of an ordered mesostructure. The resulting material exhibits a high surface area and has potential applications in catalysis. cjcatal.com

Mesoporous Silica Nanoparticles (MSNs): CTAB is widely used to create MSNs. The surfactant micelles template the formation of pores within the silica nanoparticles. elsevier.esugm.ac.id By controlling synthesis conditions, such as the concentration of CTAB, the morphology and pore structure of the resulting nanoparticles can be finely tuned for applications in areas like drug delivery and catalysis. acs.orgelsevier.es For example, increasing the amount of CTAB template can lead to larger particle sizes and an enhanced total pore volume in core-shell magnetic mesoporous silica microspheres. acs.org

Interfacial and Surface Science Studies

Adsorption Phenomena at Solid-Liquid Interfaces

The adsorption of this cationic surfactant onto solid substrates is a primary area of investigation. The nature of the substrate, particularly its surface charge, plays a pivotal role in the adsorption mechanism and the resulting structure of the adsorbed layer.

The principal driving force for the adsorption of Hexadecyl-D33 trimethylammonium bromide on negatively charged surfaces like silicate (B1173343), montmorillonite, and zeolite is electrostatic attraction. journalssystem.comjournalssystem.com The positively charged trimethylammonium headgroup of the surfactant molecule is drawn to the anionic sites present on these mineral surfaces.

On Silicate: Silicate surfaces, such as silica (B1680970), are typically negatively charged in aqueous solutions at neutral or alkaline pH. The surfactant molecules readily adsorb onto the surface, neutralizing the initial negative charge. This process is reversible and fundamental to applications like waste water treatment. journalssystem.comjournalssystem.com

On Montmorillonite: Montmorillonite is a layered clay mineral characterized by a net negative charge and the presence of exchangeable cations (like Na⁺ or Ca²⁺) in its interlayer spaces. The adsorption mechanism involves ion exchange, where the cationic surfactant molecules displace these inorganic cations. uran.uaresearcher.life This intercalation not only modifies the surface to be more organophilic but also causes the clay galleries to swell. researchgate.net Molecules can be sorbed on both the outer surface and between the aluminosilicate layers of the mineral's structure. uran.ua

On Zeolite: Similar to other aluminosilicates, zeolites possess a negatively charged framework. The adsorption of cationic surfactants occurs via cation exchange at the mineral's surface sites. scielo.org.mx

At low concentrations, the adsorption is primarily driven by these electrostatic forces. As the concentration of the surfactant increases, hydrophobic interactions between the long hexadecyl chains become a significant secondary mechanism, leading to the formation of aggregate structures on the surface. researchgate.net

The pH of the aqueous solution is a critical parameter that directly influences the surface charge of the adsorbent and, consequently, the adsorption density of the surfactant. journalssystem.commdpi.com For materials like silica, the density of negative surface charges increases with increasing pH. journalssystem.com

This pH dependence leads to a greater amount of adsorbed surfactant at higher pH values due to the enhanced electrostatic attraction between the more negatively charged surface and the cationic headgroups. journalssystem.com Conversely, at low pH (e.g., pH 3), where the silica surface is less charged, the adsorption is significantly weaker. journalssystem.com Studies have shown that the amount of surfactant adsorbed at pH 10 can be equivalent to that adsorbed from a solution of double the concentration at a natural pH of 6. journalssystem.com This highlights the dominant role of surface charge in modulating the adsorption process.

pH ValueRelative Adsorption on Silica SurfacePrimary Reason
3LowReduced negative surface charge on silica, leading to weaker electrostatic attraction. journalssystem.com
5.5 - 6.5ModerateIncreasing negative surface charge enhances electrostatic attraction. journalssystem.com
10HighHigh density of negative surface charges strongly attracts cationic surfactant headgroups. journalssystem.com

The aggregation of surfactant molecules at a solid-liquid interface leads to the formation of distinct structures known as hemimicelles and admicelles. This process, first proposed in 1955, is concentration-dependent. princeton.edu

Individual Adsorption: At very low concentrations, surfactant molecules adsorb as individual ions, primarily through electrostatic attraction, with their hydrophobic tails oriented towards the aqueous phase.

Hemimicelle Formation: As the surface coverage increases, hydrophobic interactions between the alkyl tails of adjacent adsorbed molecules become favorable. This leads to the formation of aggregates called hemimicelles, where the surfactant tails associate, creating patches of hydrophobic character on the surface.

Admicelle (Bilayer) Formation: With a further increase in surfactant concentration, typically approaching the critical micelle concentration (CMC), a second layer of surfactant molecules can adsorb onto the hemimicelles. journalssystem.com This occurs through hydrophobic interactions between the tails of the first and second layer molecules, with the polar headgroups of the second layer facing the bulk solution. This bilayer structure is often referred to as an admicelle. The formation of an admicelle can reverse the original surface charge from negative to positive. uran.ua Studies have indicated that for hexadecyltrimethylammonium bromide on quartz, a bilayer is formed when the adsorbed layer thickness reaches approximately 3.4 nm. journalssystem.com

Surface Micellization Patterns on Planar Substrates (e.g., mica)

On atomically flat substrates like mica, the self-assembly of this compound can be directly visualized using techniques such as atomic force microscopy (AFM). princeton.edu These studies reveal that the adsorbed surfactants form well-defined patterns of surface micelles. The geometry of these aggregates is closely related to the surfactant's packing parameter, which considers the volume of the hydrophobic tail, the cross-sectional area of the headgroup, and the tail length. princeton.edu

Research on hexadecyl-chain quaternary ammonium (B1175870) surfactants on mica has identified the formation of various structures, including spherical and meandering cylindrical micelles. princeton.edu The specific geometry observed depends on factors such as the surfactant's headgroup structure and the ionic composition of the solution. princeton.edu

Surfactant (Hexadecyl Chain)Observed Aggregate Geometry on MicaTypical Spacing
Hexadecyltriethylammonium BromideMeandering Cylindrical Micelles6.0 nm
Hexadecyltripropylammonium BromideShort Rod-like Micelles6.2 nm

Data synthesized from studies on similar hexadecyl-chain surfactants. princeton.edu

Techniques for Probing Adsorbed Layers

Understanding the dynamics and structure of adsorbed surfactant layers requires sophisticated analytical techniques that can monitor these processes in real-time and at the nanoscale.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a highly sensitive, surface-based analytical technique used for the real-time study of molecular interactions at interfaces. nih.govbiolinscientific.com It operates by measuring changes in the resonant frequency (Δf) and energy dissipation (ΔD) of a quartz crystal sensor as material adsorbs to or desorbs from its surface. biolinscientific.com

Frequency (Δf): A decrease in the crystal's resonant frequency corresponds to an increase in the total mass coupled to the sensor surface. This mass includes not only the adsorbed surfactant molecules but also any solvent (water) that is hydrodynamically trapped within the adsorbed layer. researchgate.netnih.gov

Dissipation (ΔD): The dissipation measurement provides qualitative information about the viscoelastic properties (i.e., the "softness" or rigidity) of the adsorbed layer. biolinscientific.com A rigid, compact layer results in a low ΔD, while a soft, diffuse, or highly hydrated layer results in a high ΔD. nih.gov

QCM-D is a powerful tool for studying the adsorption of this compound. It has been used to monitor the kinetics of adsorption on silica surfaces and to quantify the adsorbed amount as a function of concentration and pH. journalssystem.comjournalssystem.com Furthermore, by combining QCM-D with other techniques like optical reflectometry, it is possible to differentiate between the mass of the surfactant itself and the mass of the trapped water, providing deep insights into the structure and nanoroughness of the adsorbed film. researchgate.netnih.govdiva-portal.org

QCM-D ParameterPhysical InterpretationInformation Gained for Adsorbed Layers
Frequency (Δf) Change in resonant frequencyRelates to the total adsorbed mass (surfactant + coupled water). biolinscientific.com Allows for real-time tracking of adsorption and desorption kinetics. journalssystem.com
Dissipation (ΔD) Energy loss of the oscillating crystalIndicates the viscoelasticity of the layer. biolinscientific.com Distinguishes between rigid, compact films (low ΔD) and soft, hydrated structures (high ΔD). nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

XPS analysis of surfaces treated with CTAB confirms the presence of the surfactant by identifying the core-level photoelectron peaks associated with its constituent elements: carbon (C 1s), nitrogen (N 1s), and bromine (Br 3d). The high-resolution spectra of these peaks can provide information about the chemical environment of the atoms. For example, the N 1s peak is characteristic of the quaternary ammonium headgroup, and the Br 3d peak corresponds to the bromide counter-ion.

In studies involving the functionalization of materials with CTAB, XPS is employed to verify the successful incorporation of the surfactant onto the surface. For instance, in the development of composite materials, XPS data can confirm that CTAB is present in the final product.

The quantitative aspect of XPS allows for the determination of the atomic concentration of each element on the surface. This information can be used to infer the orientation and packing density of the surfactant molecules. For example, a higher relative intensity of the nitrogen signal compared to the carbon signal might suggest an orientation where the headgroups are more exposed at the surface.

Below is a table summarizing the typical binding energies for the core levels of elements present in CTAB, as reported in various studies. These values serve as a reference for the expected peak positions in an XPS analysis of a surface containing this compound.

ElementCore LevelBinding Energy (eV)Chemical Moiety
CarbonC 1s~285.0C-H/C-C (Alkyl Chain)
~286.5C-N (Headgroup)
NitrogenN 1s~402.5Quaternary Ammonium (R₄N⁺)
BromineBr 3d~68.5Bromide Ion (Br⁻)

Note: Binding energies can vary slightly depending on the chemical environment and the instrument calibration.

High-resolution XPS spectra can be further analyzed by deconvolution of the peaks to identify different chemical states of the same element. For the C 1s spectrum of CTAB, one can typically distinguish between the carbons of the long alkyl chain (C-C, C-H) and the carbons directly bonded to the nitrogen atom in the headgroup (C-N). The presence and relative areas of these components provide detailed insights into the surface chemistry.

Interactions with Model Biological Systems

Interactions with Model Lipid Bilayer Membranes

The plasma membrane is a critical interface for the interaction of surfactants with cells. Model lipid bilayers, such as liposomes and tethered bilayer lipid membranes (tBLMs), provide simplified systems to study these interactions at a molecular level.

The partitioning of surfactants into a lipid bilayer is a key process that precedes membrane disruption. This process involves the insertion of the molecule into the membrane, driven by a combination of electrostatic and hydrophobic forces. For cationic surfactants like Hexadecyl-D33 trimethylammonium bromide, the initial interaction is often electrostatic attraction to the negatively charged components of a membrane.

Following this initial association, the hydrophobic hexadecyl tail inserts itself into the nonpolar core of the lipid bilayer. This partitioning can be quantified by a partition coefficient (Kx), which describes the distribution of the surfactant between the membrane and the aqueous phase. Studies on similar cationic surfactants show that this process is spontaneous, as indicated by negative free energy of partition (ΔGp) values. In the premicellar region, ion pairs may form between the surfactant and dye molecules, while in the post-micellar region, these molecules can be accommodated within micelles. researchgate.net

Mechanisms of membrane disruption often fall into several models mdpi.com:

The "Carpet" Model: Surfactant molecules accumulate on the surface of the membrane, oriented parallel to the lipid headgroups. mdpi.com As the concentration increases, they disrupt the membrane's integrity in a detergent-like manner. mdpi.com

Pore Formation: Some molecules can insert into the bilayer and aggregate to form pores, leading to leakage of cellular contents.

Membrane Thinning/Thickening: The intercalation of molecules within the bilayer can alter its physical thickness and fluidity. nih.gov

Electrochemical impedance spectroscopy (EIS) is a technique used to track real-time interactions and evaluate membrane-disruptive effects, such as membrane thinning or lysis, by measuring changes in membrane capacitance (Cm) and conductance (Gm). nih.gov

Neutron diffraction is a powerful technique for determining the location and orientation of molecules within complex structures like lipid bilayers. nih.gov The use of selectively deuterated molecules, such as this compound, is central to this method. Deuterium (B1214612) has a significantly different neutron scattering length compared to hydrogen, creating a "contrast" that allows researchers to pinpoint the location of the deuterated part of the molecule. nih.gov

Studies using neutron diffraction on similar cationic lipid systems, like dioctadecyldimethylammonium bromide (DODAB), reveal detailed information about molecular arrangement. nih.gov For this compound, such studies would show that the deuterated hexadecyl tail partitions into the hydrophobic core of the lipid bilayer, aligning with the lipid acyl chains. The positively charged trimethylammonium headgroup, being hydrophilic, remains at the lipid-water interface, interacting with the polar headgroups of the phospholipids (B1166683) and the surrounding aqueous environment. This technique can provide precise data on the depth of penetration of the alkyl chain and the orientation of the molecule relative to the membrane normal.

The interaction of this compound with lipid bilayers has a profound, concentration-dependent impact on membrane integrity.

At low concentrations, the monomeric surfactant molecules insert into the bilayer, causing an increase in fluidity and potentially inducing membrane stress.

As the concentration approaches the critical micelle concentration (CMC), the surfactant can induce leakage from vesicles by forming transient pores or defects in the membrane.

Above the CMC, the surfactant acts as a detergent. It can solubilize the lipid bilayer, leading to the complete disintegration of vesicle structures and the formation of mixed micelles composed of lipids and surfactant molecules. This lytic activity is a hallmark of many surfactants and is the basis for their use as antimicrobial agents. nih.govnih.gov

Interactions with Nucleic Acids and Proteins

Hexadecyltrimethylammonium bromide (CTAB) is widely used in molecular biology for the isolation of genomic DNA, particularly from organisms with high polysaccharide content, such as plants and fungi. protocols.iozymoresearch.com The deuterated form behaves chemically identically in this application. The method leverages the cationic nature of the CTAB molecule to separate DNA from contaminants.

The core principle of the CTAB DNA extraction method involves several steps zymoresearch.commbari.orgopsdiagnostics.com:

Cell Lysis: A CTAB extraction buffer is used to break open the cells. This buffer typically contains CTAB, a high concentration of salt (e.g., 1.4 M NaCl), a chelating agent (EDTA), and a buffering agent (Tris-HCl). protocols.iombari.org

Complex Formation and Removal of Contaminants: In a high-salt environment, the positively charged CTAB does not bind to the negatively charged DNA. Instead, it forms complexes with polysaccharides and residual proteins.

Purification: An extraction with an organic solvent like chloroform/isoamyl alcohol is performed. mbari.orgopsdiagnostics.com This causes the CTAB-polysaccharide/protein complexes to precipitate and collect at the aqueous-organic interface, while the DNA remains soluble in the upper aqueous phase. zymoresearch.com

DNA Precipitation: The DNA-containing aqueous phase is transferred to a new tube. The salt concentration is then lowered by adding isopropanol or ethanol (B145695). mbari.orgopsdiagnostics.com In this low-salt condition, the positively charged CTAB molecules neutralize the negative charge on the DNA's phosphate backbone. This charge neutralization makes the DNA less soluble, causing it to precipitate out of the solution. researchgate.net

Washing and Resuspension: The precipitated DNA is pelleted by centrifugation, washed with ethanol to remove residual salts and CTAB, dried, and then resuspended in a suitable buffer like TE buffer. opsdiagnostics.com

This method is effective because it differentially precipitates contaminants and DNA based on salt concentration, yielding high-quality DNA suitable for downstream applications like PCR and sequencing. zymoresearch.com

Mechanisms of In Vitro Antimicrobial Activity

The antimicrobial properties of this compound are a direct consequence of its amphiphilic structure, which allows it to target and disrupt microbial cells. researchgate.net As a quaternary ammonium (B1175870) compound (QAC), its primary mode of action is centered on the microbial cell membrane, leading to a cascade of events that compromise cell integrity and viability. researchgate.netnih.govnih.govresearchgate.net

This compound exhibits broad-spectrum antimicrobial activity, demonstrating both microbistatic (inhibiting growth) and microbicidal (killing) effects against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi like yeasts. wikipedia.orgresearchgate.net The specific effect—whether it inhibits or kills—is often dependent on the concentration of the compound and the duration of exposure. researchgate.net

The efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Microbicidal Concentration (MMC) or Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration that prevents visible microbial growth, representing a microbistatic effect. The MMC/MFC is the lowest concentration that results in microbial death, indicating a microbicidal effect. nih.govmdpi.com Studies on its non-deuterated form have established its potency against various model organisms. For instance, it is effective against Staphylococcus aureus, Pseudomonas aeruginosa, and the yeast Candida albicans. nih.govnih.gov Research has shown that QACs with longer alkyl chains, such as the C16 hexadecyl group, generally exhibit strong antimicrobial activity. researchgate.net

Table 1: In Vitro Antimicrobial Activity of Hexadecyltrimethylammonium Bromide (CTAB) This table presents data for the non-deuterated analogue, which is expected to have similar biological activity.

MicroorganismTestConcentration (µg/mL)EffectSource
Staphylococcus aureusMIC1 - 2Microbistatic nih.gov
Staphylococcus aureusMMC2 - 4Microbicidal nih.gov
Pseudomonas aeruginosaMIC32 - 64Microbistatic nih.gov
Pseudomonas aeruginosaMMC>128Microbicidal nih.gov
Candida albicansMIC0.5 - 1Microbistatic nih.gov
Candida albicansMMC1 - 2Microbicidal nih.gov
Escherichia coliMIC8 - 16Microbistatic nih.gov
Escherichia coliMMC16 - 32Microbicidal nih.gov

The primary mechanism behind the antimicrobial action of this compound is the disruption of the cellular membrane. researchgate.netresearchgate.net The process begins with the electrostatic attraction between the positively charged cationic headgroup of the surfactant and the negatively charged components of the microbial cell surface, such as phospholipids and teichoic acids.

Following this initial adsorption, the long, hydrophobic hexadecyl tail penetrates and integrates into the hydrophobic core of the lipid bilayer. researchgate.net This insertion disrupts the highly ordered structure of the membrane, altering its fluidity and integrity. nih.govnih.gov The presence of these surfactant molecules creates pores or channels in the membrane, leading to a loss of its selective permeability. researchgate.net

This loss of membrane integrity results in the leakage of essential low-molecular-weight cytoplasmic components, such as potassium ions (K+) and protons. researchgate.netresearchgate.net The uncontrolled efflux of these ions disrupts the electrochemical gradients that are vital for cellular processes like ATP synthesis and solute transport. Subsequently, more critical intracellular components, including nucleic acids and proteins, can leak out, ultimately leading to cell lysis and death. researchgate.net This direct action on the cell membrane makes it an effective agent against a broad range of microbes and makes the development of resistance more difficult compared to antibiotics that have highly specific intracellular targets. wikipedia.org

Applications in Advanced Materials Science and Catalysis

Polymer Modification and Processing

The utility of Hexadecyl-D33 trimethylammonium bromide extends to the modification and processing of polymers, where it can influence the material's final properties through interactions at the molecular level.

Role in Inducing Crystalline Phase Transitions in Polymers (e.g., poly(vinylidene fluoride))

Hexadecyltrimethylammonium bromide (CTAB), the non-deuterated analogue of this compound, plays a significant role in inducing crystalline phase transitions in poly(vinylidene fluoride) (PVDF). PVDF is a semicrystalline polymer known for its piezoelectric and ferroelectric properties, which are highly dependent on its crystalline phase. The most common and stable phase is the non-polar α-phase, while the polar β-phase is responsible for the desirable piezoelectric characteristics.

Research has demonstrated that the addition of CTAB can effectively promote the formation of the polar β and γ phases of PVDF. This is attributed to the strong ion-dipole interactions between the positively charged headgroup of the CTAB molecule and the electronegative -CF2 groups of the PVDF chains. These interactions help to stabilize the all-trans (TTTT) conformation of the polymer chains, which is characteristic of the β-phase.

Studies have shown that even small amounts of CTAB can lead to a significant increase in the β-phase content of PVDF. The effectiveness of CTAB in inducing these phase transitions is influenced by factors such as the concentration of CTAB and the processing conditions. The ability to control the crystalline phase of PVDF through the use of additives like CTAB is crucial for the development of advanced piezoelectric and ferroelectric materials for use in sensors, actuators, and energy harvesting devices.

Table 1: Effect of CTAB Concentration on the Crystalline Phase of PVDF

CTAB Concentration (wt%)Predominant Crystalline PhaseKey Research Finding
0α-phaseIn the absence of CTAB, PVDF primarily crystallizes in the non-polar α-phase.
1-5β-phase and γ-phaseThe addition of CTAB promotes the formation of the polar β and γ phases through ion-dipole interactions.
>5Increased β-phase contentHigher concentrations of CTAB can lead to a further increase in the proportion of the desirable β-phase.

Use as a Phase-Transfer Catalyst in Polymer Synthesis (e.g., polyamide, polycarbonate)

Phase-transfer catalysis is a powerful technique in polymer synthesis, particularly for interfacial polymerization where reactants are in separate immiscible phases. Quaternary ammonium (B1175870) salts, such as this compound, are known to act as effective phase-transfer catalysts. theaic.org They function by transporting one reactant (typically an anion) from the aqueous phase to the organic phase, where it can react with the other monomer.

While the use of various phase-transfer catalysts in the synthesis of polyamides and polycarbonates is well-documented, specific research detailing the application of this compound or CTAB in these particular polymerizations is not extensively reported in publicly available literature. daneshyari.comdigitellinc.comnih.govresearchgate.netrsc.orgsacheminc.com In principle, as a phase-transfer catalyst, it could facilitate the reaction between a diacid chloride in an organic phase and a diamine or bisphenol in an aqueous phase to form polyamides or polycarbonates, respectively. This would enhance the reaction rate and yield by improving the contact between the immiscible reactants. However, further specific studies are required to fully elucidate its efficacy and applicability in these specific polymer synthesis systems.

Catalytic Facilitation in Organic Reactions

Beyond polymer modification, this compound demonstrates significant potential in facilitating key organic reactions, particularly in aqueous media, which aligns with the principles of green chemistry.

Promotion of Ligand-Free Cross-Coupling Reactions in Aqueous Media (e.g., Heck and Suzuki reactions)

The Heck and Suzuki reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. mit.eduorganic-chemistry.org Traditionally, these reactions require phosphine (B1218219) ligands to stabilize the palladium catalyst and facilitate the catalytic cycle. However, these ligands can be expensive, air-sensitive, and toxic.

Recent research has focused on developing ligand-free conditions for these reactions, often in aqueous media. In this context, surfactants like this compound can play a crucial promotional role. While direct studies on the deuterated compound are limited, research on CTAB and other tetraalkylammonium salts has shown that they can facilitate these reactions by forming micelles in water. nih.govrug.nlresearchgate.netnih.govrsc.orgresearchgate.netnih.gov

These micelles act as nanoreactors, concentrating the hydrophobic organic substrates and the palladium catalyst within their core, thereby increasing the effective concentration and promoting the reaction rate. This approach avoids the need for organic solvents and expensive ligands, making the process more environmentally friendly and cost-effective. The use of such promoters is particularly beneficial for the coupling of aryl bromides, which are often less reactive than aryl iodides. nih.gov

Mechanistic Insights into Micellar Catalysis

The mechanism by which this compound and similar surfactants facilitate cross-coupling reactions in water is rooted in the principles of micellar catalysis. mit.eduwildlife-biodiversity.comrsc.orgresearchgate.netnih.gov Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical or rod-like aggregates called micelles. These micelles have a hydrophobic core and a hydrophilic shell.

In an aqueous environment, the hydrophobic organic reactants and the palladium catalyst are partitioned into the hydrophobic core of the micelles. This encapsulation has several key effects:

Concentration Effect: The local concentration of reactants within the small volume of the micelle is significantly higher than in the bulk aqueous solution, leading to an acceleration of the reaction rate.

Stabilization of Catalytic Species: The micellar environment can stabilize the active palladium catalyst, preventing its aggregation and deactivation.

Enhanced Solubility: It allows for the use of water as a bulk solvent even for water-insoluble organic substrates.

Analytical Methodologies and Environmental Remediation Research

Development of Analytical Detection Systems

The development of sensitive and selective analytical methods is paramount for monitoring environmental contaminants and understanding biological processes. Hexadecyl-D33 trimethylammonium bromide has been instrumental in the advancement of such systems.

Chromatographic Methods (e.g., HPLC-DAD) for Environmental Analytes

In the field of environmental analysis, High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely used technique for the separation and quantification of various analytes. The use of isotopically labeled standards like this compound is critical for achieving accurate and reliable results. By serving as an internal standard, it helps to correct for variations in sample preparation and instrument response, thereby improving the precision of the quantification of its non-deuterated counterpart, CTAB, and other related surfactants in environmental samples such as water and soil.

Colorimetric and Optical Sensing Platforms (e.g., nanoparticle-based detection of bacteria)

Cationic surfactants play a significant role in the functionalization of nanoparticles for various sensing applications. While direct research specifically detailing the use of this compound in these platforms is limited, the principles governing its non-deuterated analogue, CTAB, are directly applicable. CTAB is extensively used to modify the surface of gold and silver nanoparticles, inducing changes in their optical properties, such as color, upon interaction with specific analytes like bacteria. The positive charge of the surfactant facilitates the binding of negatively charged bacterial cell walls, leading to nanoparticle aggregation and a corresponding color shift that can be visually detected or measured spectrophotometrically. The deuterated form could theoretically be used in mechanistic studies to trace the behavior and stability of the surfactant coating on the nanoparticles during the sensing process.

Sorbent Applications for Pollutant Removal

The modification of sorbent materials with surfactants like CTAB is a well-established strategy to enhance their capacity for removing various pollutants from aqueous solutions. This compound can be employed in research to investigate the mechanisms of adsorption and the efficiency of these modified sorbents.

Adsorption of Organic Pollutants from Aqueous Solutions (e.g., dyes, chlorophenols, nitrate, antidepressant drugs)

Surfactant-modified adsorbents, often clays, zeolites, or agricultural wastes, exhibit enhanced removal capabilities for a range of organic and inorganic pollutants. The cationic nature of CTAB allows it to form a bilayer on negatively charged surfaces of adsorbents, creating a hydrophobic outer layer that effectively sequesters non-polar organic contaminants like dyes, chlorophenols, and certain pharmaceuticals from water. Furthermore, the positively charged head groups can directly interact with and remove anionic pollutants such as nitrate. While specific studies using the deuterated form are not prevalent, the extensive research on CTAB provides a strong foundation for its potential use in elucidating adsorption mechanisms for a variety of pollutants.

Below is a table summarizing the types of pollutants that can be removed using CTAB-modified adsorbents, a principle that extends to its deuterated form for research purposes.

Pollutant CategorySpecific ExamplesAdsorption Principle
Anionic DyesCongo Red, Acid Orange 7Electrostatic interaction with the cationic head groups of the surfactant.
Phenolic CompoundsChlorophenols, Bisphenol APartitioning into the hydrophobic organic layer created by the surfactant tails.
Anionic PollutantsNitrate, PhosphateIon exchange with the bromide counter-ions of the surfactant.
PharmaceuticalsAntidepressant drugs (e.g., Fluoxetine)A combination of electrostatic and hydrophobic interactions.

Mechanism of Adsorption and Regeneration Studies

Understanding the mechanism of adsorption is crucial for optimizing the design of sorbent materials and for their effective regeneration and reuse. Isotopic labeling with deuterium (B1214612) in this compound offers a powerful tool for such investigations. By using techniques like Neutron Reflectometry or Mass Spectrometry, researchers can precisely track the arrangement and stability of the surfactant molecules on the adsorbent surface during the adsorption and desorption cycles. This allows for a detailed examination of how the surfactant bilayer or monolayer forms, how it interacts with pollutants, and how it responds to different regeneration strategies, such as solvent washing or pH adjustment.

Surface-Modified Adsorbents for Enhanced Performance

The performance of adsorbents can be significantly enhanced through surface modification. The use of CTAB, and by extension its deuterated analogue for research, is a prime example of this. The modification process typically involves treating a base material, such as bentonite (B74815) clay or silica (B1680970), with a solution of the surfactant. This results in the formation of a surfactant coating that alters the surface charge and hydrophobicity of the material, leading to improved adsorption capacity and selectivity for target pollutants. Research in this area focuses on optimizing the surfactant loading, understanding the stability of the modified surface, and exploring novel combinations of surfactants and adsorbent materials to tackle a wider range of environmental contaminants.

The following table outlines different base materials that can be modified with CTAB to enhance their adsorptive properties.

Base Adsorbent MaterialRationale for Modification with CTABTarget Pollutants
Bentonite ClayTo reverse the negative surface charge and create a hydrophobic surface.Organic dyes, phenols, herbicides.
ZeolitesTo enhance the removal of anionic pollutants and non-polar organics.Nitrate, chromate, aromatic compounds.
Silica GelTo introduce a hydrophobic phase for solid-phase extraction applications.Polycyclic aromatic hydrocarbons (PAHs), pesticides.
Agricultural Waste (e.g., Rice Husk Ash)A low-cost alternative to conventional adsorbents, with enhanced capacity after modification.Heavy metals (indirectly, by binding to complexing agents), organic pollutants.

Theoretical and Computational Investigations

Molecular Dynamics Simulations of Self-Assembly

Molecular dynamics (MD) simulations are powerful computational tools used to study the spontaneous aggregation of surfactant molecules in solution. researchgate.net For surfactants like Hexadecyl-D33-trimethylammonium bromide, MD simulations can track the positions and velocities of individual atoms over time, revealing the complex process of micelle formation.

Research on similar cationic surfactants, such as decyltrimethylammonium (B84703) bromide (DeTAB), shows that self-assembly typically occurs in distinct stages. nih.gov The process begins with the rapid aggregation of individual surfactant monomers into small, disordered clusters. nih.gov This is followed by a "ripening" phase, where larger aggregates grow at the expense of smaller, less stable ones through the addition and detachment of monomers. nih.gov The final, slower stage involves the collision and potential fusion of larger micelles to reach an equilibrium state. nih.gov

These simulations have successfully predicted key properties that are in reasonable agreement with experimental values, including the critical micelle concentration (CMC), average cluster size, and the degree of counterion dissociation. nih.gov The resulting micelles are typically modeled as spheroidal aggregates with a hydrophobic core composed of the alkyl tails, shielded from the aqueous environment by a hydrophilic corona of trimethylammonium headgroups. nih.gov A "Stern layer" of bromide counterions is also identified, closely associated with the charged headgroups. nih.gov Simulations also show that water molecules penetrate the micelle structure, solvating the headgroups and counterions up to the first few carbon atoms of the hydrophobic tail. nih.gov

In the case of CTAB, MD simulations have been employed to study its adsorption and self-assembly at interfaces, such as the mica-water interface. nih.gov These studies show that CTAB molecules can form various aggregate structures, including bilayers and cylindrical micelles, depending on the conditions. nih.gov The initial adsorption often occurs via an ion-exchange mechanism with ions on the substrate surface. nih.gov

Thermodynamic Modeling of Surfactant Aggregation

Thermodynamic models are essential for predicting the aggregation behavior of surfactants and understanding the driving forces behind micellization. These models establish mathematical relationships to estimate properties like the critical micelle concentration (CMC) and the distribution of aggregate sizes. researchgate.netscilit.com

Several factors can influence the thermodynamics of aggregation:

Co-solvents: The addition of a co-solvent like ethanol (B145695) to the aqueous solution has been shown to increase the CMC of CTAB. researchgate.net Thermodynamic models reveal that ethanol affects the transfer free energy of the surfactant tails and the interfacial energy, making micellization less favorable. researchgate.net

Temperature: Temperature can have a complex effect on micellization. For CTAB, increasing the temperature has been observed to increase the CMC. researchgate.netchemsociety.org.ng This may be attributed to the disruption of the structured water around the hydrophobic chains and increased thermal motion of the surfactant molecules. chemsociety.org.ng

Additives: The presence of other molecules or ions can significantly alter aggregation. For instance, the interaction of CTAB with biomolecules like bovine serum albumin (BSA) or drugs can influence the CMC and the spontaneity of the aggregation process. researchgate.net

The table below summarizes thermodynamic data for CTAB systems under various conditions, illustrating the principles of thermodynamic modeling.

SystemTemperature (°C)Co-solvent/AdditiveCMC (mM)Free Energy of Micellization (ΔG°m, kJ/mol)Reference
CTAB in Water25None~0.8-0.9- researchgate.net
CTAB + Methyl Orange in Water30Methyl OrangeIncreased vs. pure CTABLess spontaneous chemsociety.org.ng
CTAB in Water-Ethanol-EthanolIncreased with ethanol %Less spontaneous researchgate.net
CTAB + Bovine Serum Albumin (BSA)25-40BSAVaries with temp.Spontaneous (Negative ΔG°m) researchgate.net
CTAB + Ascorbic Acid-Ascorbic Acid-Spontaneous (Negative ΔG°m) researchgate.net

Computational Studies of Hexadecyl-D33 trimethylammonium bromide Interactions with Interfaces and Biomolecules

Computational methods, particularly molecular dynamics simulations, are invaluable for examining the interactions of surfactants with various surfaces and biological molecules. These studies provide a molecular-scale picture of adsorption phenomena and the formation of complex structures.

Interactions with Interfaces: MD simulations have been used to investigate the adsorption of CTAB at the muscovite (B576469) mica-water interface. nih.gov The simulations reveal that adsorption occurs through an ion-exchange process, where the cationic surfactant headgroups replace potassium ions originally present on the mica surface. nih.gov Once adsorbed, the CTAB molecules self-assemble into aggregates. Depending on the surface coverage and other conditions, they can form structures ranging from imperfect bilayers to cylindrical micelles. nih.gov Studies on cellulose (B213188) nanocrystals (CNCs), another important interface, show that CTAB modification neutralizes the surface charge of the CNCs and reduces their crystallinity. mdpi.com This modification alters the inter-particle interactions and can change the flexibility of the resulting composite material. mdpi.com

Interactions with Biomolecules: The interaction of surfactants with biomolecules is critical for applications in drug delivery and biotechnology. Computational studies help elucidate the nature of these interactions.

Curcumin (B1669340): MD simulations of dodecyltrimethylammonium (B156365) bromide (DTAB), a shorter-chain analogue of CTAB, with curcumin showed that the interaction is driven by both electrostatic and hydrophobic forces. researchgate.net The simulations suggest that curcumin molecules can be solubilized within the hydrophobic core of the surfactant micelles. researchgate.net

Ascorbic Acid (Vitamin C): Spectroscopic and tensiometric studies, supported by theoretical models, have investigated the interaction between CTAB and ascorbic acid. researchgate.net These studies indicate that ion-dipole interactions between the cationic headgroup of CTAB and the ascorbic acid molecule are significant. researchgate.net

Paracetamol: The interaction between CTAB and the drug paracetamol has been studied using conductometric and spectroscopic methods, with the data analyzed in terms of drug-surfactant interactions. researchgate.net Such studies are crucial for understanding how surfactants can act as carriers for drug molecules. researchgate.net

These computational approaches highlight how the dual hydrophobic-hydrophilic nature of Hexadecyl-D33-trimethylammonium bromide drives its association with a wide range of materials, from mineral surfaces to complex organic molecules.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemistry applies the principles of quantum mechanics to chemical systems to understand their electronic structure and predict their reactivity. wikipedia.org These calculations involve solving the Schrödinger equation for a molecule, which provides detailed information about its electronic wavefunctions, energy levels, and molecular orbitals. northwestern.edu

The primary goals of quantum chemical calculations in the context of a molecule like Hexadecyl-D33-trimethylammonium bromide include:

Determining Electronic Structure: This involves calculating the distribution of electrons within the molecule, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and mapping the electrostatic potential. The energy difference between the HOMO and LUMO is fundamental to the molecule's electronic properties and reactivity.

Predicting Molecular Properties: From the electronic structure, various properties can be derived, such as the molecular geometry (bond lengths and angles), dipole moment, and polarizability. northwestern.edu Spectroscopic properties can also be predicted and compared with experimental data from techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Understanding Reactivity: Quantum chemical methods, including Density Functional Theory (DFT), are used to model chemical reactions. mdpi.com By calculating the energy of reactants, products, and transition states, chemists can determine reaction pathways and activation energies. This allows for the prediction of how the surfactant molecule will interact with other chemical species. mdpi.com For instance, DFT can be used to study the regioselectivity of reactions or the strength of adsorption onto a surface. mdpi.com

While specific quantum chemical studies on the deuterated form, Hexadecyl-D33-trimethylammonium bromide, are not widely available in public literature, the established methods are fully applicable. Such calculations would treat the molecule by defining the positions of its constituent atoms (carbon, nitrogen, bromine, and deuterium) and solving the electronic Schrödinger equation. The results would provide a fundamental understanding of its intrinsic chemical nature, complementing the insights gained from classical simulations of larger-scale phenomena like self-assembly.

Future Research Directions and Emerging Paradigms

Exploration of Novel Deuterated Surfactant Architectures

The future of surfactant science is intrinsically linked to the design and synthesis of novel molecular architectures with tailored properties. For deuterated surfactants like Hexadecyl-D33 trimethylammonium bromide, research is moving beyond simple perdeuteration to more strategic and selective labeling of specific molecular segments.

Future efforts will likely focus on the synthesis of a wider array of selectively deuterated surfactants. This includes the development of methodologies for deuterating specific positions on the alkyl chain or the headgroup of cationic surfactants. Such selective deuteration allows for finer control and more detailed analysis in techniques like neutron scattering, enabling researchers to probe specific parts of the surfactant molecule and their roles in self-assembly and interfacial behavior. sine2020.eunih.gov

Furthermore, there is a growing interest in creating entirely new classes of deuterated surfactants. This includes the synthesis of biodegradable and biocompatible surfactants, such as those based on amino acids or sugars, with deuterated components. europa.eu The motivation extends to developing "designer surfactants" where properties can be finely tuned for specific applications, from drug delivery to materials synthesis. researchgate.net The synthesis of these complex molecules can be challenging, sometimes requiring more than 16 steps, highlighting the need for innovative synthetic routes that may differ significantly from those for their protonated counterparts. sine2020.eu The development of chemoenzymatic approaches, which combine the efficiency of chemical synthesis with the specificity of biocatalysts, presents a promising avenue for producing high-purity, selectively chain-deuterated phospholipids (B1166683) and other complex surfactants. nih.gov

Advancements in Multiscale Modeling of Surfactant Systems

Computational modeling is an indispensable tool for understanding the complex behavior of surfactant systems. Future research will see a significant expansion of multiscale modeling approaches to simulate the self-assembly and dynamics of deuterated surfactants like this compound with greater accuracy and over longer time and length scales.

Dissipative Particle Dynamics (DPD) is a powerful mesoscopic simulation technique that has proven effective in modeling the phase behavior and microstructure of surfactant systems, including those containing Cetyltrimethylammonium bromide (CTAB). researchgate.netwikipedia.org Future advancements in DPD and other coarse-graining methods will enable the simulation of more complex phenomena, such as the interaction of deuterated micelles with biological membranes or the templating of nanomaterials. nsf.govsharif.edursc.orgcore.ac.uk These models are being refined to better represent the specific chemical nature of surfactants, including the subtle effects of deuteration on intermolecular interactions. sharif.edursc.org

A key challenge is to bridge the gap between atomistic-level simulations, which can capture the detailed quantum mechanical effects of isotopic substitution, and mesoscale models that describe the collective behavior of large assemblies. nsf.gov Future research will focus on developing more robust methods for parameterizing coarse-grained models based on data from atomistic simulations, ensuring that the larger-scale models accurately reflect the underlying physics. The integration of machine learning with molecular simulations is also an emerging paradigm that can accelerate the prediction of surfactant properties from their molecular structure, aiding in the design of new deuterated surfactants with desired functionalities. researchgate.net

Integration with Advanced In Situ Characterization Techniques

To validate and refine computational models, and to gain unprecedented insights into the structure and dynamics of deuterated surfactant systems, their integration with advanced in-situ characterization techniques is crucial. The unique properties of this compound make it an ideal probe for techniques that are sensitive to isotopic substitution.

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for characterizing the size, shape, and internal structure of micelles in solution. researchgate.netias.ac.inresearchgate.net The use of deuterated surfactants like d-CTAB, often in combination with deuterated solvents, allows for contrast variation studies in SANS, which can selectively highlight different components of a complex system, such as the core and shell of a micelle or the interaction of surfactants with other molecules. researchgate.netnih.govnih.gov Future research will leverage these techniques to study more complex systems, such as mixed micelles and the interaction of deuterated surfactants with proteins and polymers. ias.ac.in

Cryogenic Transmission Electron Microscopy (Cryo-TEM) offers direct visualization of surfactant self-assembled structures, such as micelles and vesicles, in their native hydrated state. researchgate.netgatan.comnih.govrcsb.orgnih.gov The application of cryo-TEM to systems containing deuterated surfactants can provide high-resolution structural information that complements the ensemble-averaged data from scattering techniques. Furthermore, in-situ monitoring of processes like nanoparticle synthesis within surfactant templates using techniques like Scanning Transmission Electron Microscopy (STEM) with a fluid stage provides real-time information on the growth and formation mechanisms of nanomaterials. nih.gov In-situ fluorescence spectroscopy is another powerful tool for probing the local environment and dynamics within surfactant-templated films during their processing. nih.gov

Development of Next-Generation Functional Materials and Sustainable Technologies

The unique properties of deuterated surfactants, particularly their role in elucidating structure-property relationships, are paving the way for the development of next-generation functional materials and more sustainable technologies.

Hexadecyltrimethylammonium bromide (CTAB) is widely used as a template or stabilizing agent in the synthesis of various nanoparticles, including those made of selenium and silver. researchgate.netresearchgate.netkashanu.ac.irnih.gov The use of deuterated CTAB in these syntheses, coupled with characterization techniques like SANS, can provide a deeper understanding of the role of the surfactant in controlling the size, shape, and stability of the resulting nanomaterials. researchgate.net This knowledge is critical for designing functional materials with tailored optical, catalytic, and electronic properties. nih.gov

In the realm of sustainable technologies, there is a strong drive to develop surfactants from renewable resources that are biodegradable and have low toxicity. researchgate.net Deuterated versions of these "green" surfactants can serve as powerful tools to understand their self-assembly and interaction with other molecules, accelerating their development and adoption. europa.eu Cationic surfactants, including CTAB, have a wide range of applications, from personal care products to industrial processes. rsc.orgmdpi.com The insights gained from studying their deuterated analogues can lead to the design of more effective and environmentally friendly formulations. Another significant area of application is in drug delivery, where surfactants are used to encapsulate and enhance the permeation of therapeutic agents. nih.govmdpi.comnih.govyoutube.com The use of deuterated surfactants and lipids in these systems, studied through techniques like neutron scattering, can provide crucial information on the structure and stability of drug-carrying nanoparticles, leading to the development of more effective and targeted therapies. youtube.com

Investigating Isotopic Effects on Interfacial Phenomena and Reaction Mechanisms

The substitution of hydrogen with deuterium (B1214612), while seemingly a subtle change, can have profound effects on the physical and chemical properties of molecules, an observation known as the isotope effect. Future research on this compound will delve deeper into understanding and harnessing these isotopic effects to control interfacial phenomena and elucidate reaction mechanisms.

The kinetic isotope effect (KIE), where the rate of a chemical reaction changes upon isotopic substitution, is a powerful tool for determining reaction mechanisms. nih.gov Investigating the KIE in reactions catalyzed by CTAB micelles, using selectively deuterated surfactants, can provide detailed insights into the transition state of the reaction and the role of the micellar environment. nih.gov

Furthermore, deuterium substitution can influence intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, which are fundamental to surfactant self-assembly and interfacial adsorption. nih.gov Studies on the effect of deuteration on the critical micelle concentration (CMC), surface tension, and adsorption behavior of CTAB can provide a more nuanced understanding of these phenomena. nih.gov The selective deuteration of different parts of the surfactant molecule will allow for a systematic investigation of how isotopic substitution in the headgroup versus the tail affects these properties. These fundamental studies are not only of academic interest but also have practical implications for applications where precise control over interfacial properties is required. nih.govnih.gov The future will likely see more studies on multiply deuterated species, which can provide even more pronounced isotopic effects and offer new opportunities for scientific discovery. arxiv.org

Q & A

Basic Research Questions

Q. How can buffer conditions be optimized for dissolution studies involving Hexadecyl-D33 trimethylammonium bromide?

  • Methodological Approach : Prepare a 0.05 M borate buffer (pH 8.0) with 0.014 M this compound. Dissolve the compound at 50°C under vigorous stirring, adjust pH to 8.0 ± 0.05, and dilute to final volume. Use Apparatus 1 at 50 rpm for 45 minutes to assess dissolution kinetics .

Q. What purity standards are critical for chromatographic applications of this compound?

  • Methodological Approach : Ensure a purity of ≥99.0% for chromatographic use. Validate purity via HPLC with a mobile phase of methanol and tetrabutylammonium bromide solution (2:1) and monitor system suitability parameters (e.g., retention time, peak symmetry) .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Approach : Use PPE (gloves, goggles), minimize dust generation, and store in a cool, dry, ventilated area. Avoid contact with skin/eyes and use engineering controls (e.g., fume hoods). Refer to SDS guidelines for emergency measures .

Advanced Research Questions

Q. How does deuteration (D33) affect the critical micelle concentration (CMC) of Hexadecyltrimethylammonium bromide compared to its non-deuterated form?

  • Methodological Approach : Compare CMC values using conductometry or surface tension measurements. Deuteration may alter hydrophobic interactions, as seen in deuterated analogs (e.g., Tetradecyltrimethylammonium-d38 bromide), which exhibit modified solvation dynamics .

Q. What experimental approaches quantify interactions between this compound and DNA/proteins?

  • Methodological Approach :

  • Spectroscopy : Monitor conformational changes in proteins (e.g., cytochrome c) via circular dichroism or fluorescence quenching .
  • Microcalorimetry : Measure binding thermodynamics (ΔH, ΔG) of surfactant-DNA complexes .
  • Potentiometry : Use surfactant-selective electrodes to determine binding stoichiometry .

Q. How can surface-modified materials (e.g., montmorillonite) be characterized after functionalization with this compound?

  • Methodological Approach :

  • XRD : Analyze interlayer spacing changes to confirm surfactant intercalation .
  • FTIR : Identify vibrational bands (e.g., C-H stretches) to verify surfactant adsorption .
  • Zeta Potential : Assess surface charge modification post-functionalization .

Q. What isotopic tracing advantages does this compound offer in drug delivery systems?

  • Methodological Approach : Use deuterated surfactants to track cellular uptake via mass spectrometry or NMR. For example, replacing CTAB with deuterated analogs (e.g., MTAB) enhances traceability in photothermal therapy studies without altering micellar stability .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in surfactant-induced protein destabilization studies?

  • Methodological Approach : Cationic surfactants like Hexadecyl-D33 may destabilize proteins (e.g., reducing unfolding temperatures). Control variables such as ionic strength and surfactant-to-protein ratio. Cross-validate findings using differential scanning calorimetry (DSC) and dynamic light scattering (DLS) .

Q. Why do conflicting reports exist on the environmental impact of cationic surfactants like this compound?

  • Methodological Approach : Variability arises from differences in test organisms and degradation conditions. Standardize ecotoxicity assays (e.g., Daphnia magna tests) under controlled pH/temperature and monitor biodegradation via HPLC-MS .

Methodological Tables

Parameter Recommended Method Reference
Purity ValidationHPLC with methanol-TBAB mobile phase
Dissolution KineticsBorate buffer, 50 rpm, 45 min
CMC DeterminationConductometry/Surface tension measurements
DNA Binding AnalysisIsothermal titration microcalorimetry

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